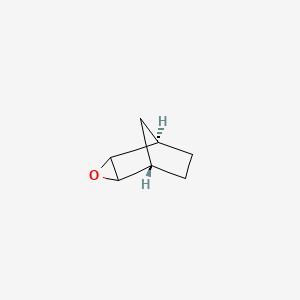

Norbornene epoxide

Description

Transition State Analysis of Peracid-Mediated Epoxidation

Peracid-mediated epoxidation of norbornene proceeds through oxygen transfer from the peracid to the alkene moiety. Density functional theory (DFT) calculations at the UBHandHLYP/6-31G(d) level demonstrate that the transition state adopts a nearly coplanar arrangement between the peracid’s reactive oxygen and the norbornene double bond. This geometry facilitates simultaneous bond formation between the electrophilic oxygen and both carbons of the alkene, consistent with a concerted asynchronous mechanism.

The transition state exhibits partial biradical character, as evidenced by spin density localization on the former alkene carbons (0.35–0.45 e⁻ per atom). This hybrid mechanism reconciles earlier debates between pure concerted and stepwise pathways, showing that while the reaction maintains stereochemical fidelity characteristic of concerted processes, electronic reorganization occurs through partial radical intermediates. For meta-chloroperoxybenzoic acid (mCPBA), the transition state adopts a spirocyclic geometry with bond angles of 105–110° between the forming C–O bonds, minimizing torsional strain in the bicyclic system.

Table 1: Transition State Parameters for Norbornene Epoxidation

| Parameter | mCPBA | Performic Acid |

|---|---|---|

| C–O Bond Length (Å) | 1.98–2.12 | 2.05–2.18 |

| O–O–C–C Dihedral (°) | 35–42 | 15–25 |

| Spin Density (C2/C3) | 0.12/0.09 | 0.38/0.41 |

| Activation Energy (kcal/mol) | 18.7 ± 1.2 | 22.4 ± 1.5 |

Structure

3D Structure

Properties

Molecular Formula |

C7H10O |

|---|---|

Molecular Weight |

110.15 g/mol |

IUPAC Name |

(1R,5S)-3-oxatricyclo[3.2.1.02,4]octane |

InChI |

InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2/t4-,5+,6?,7? |

InChI Key |

OHNNZOOGWXZCPZ-DPTVFECHSA-N |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C3C2O3 |

Canonical SMILES |

C1CC2CC1C3C2O3 |

Origin of Product |

United States |

Preparation Methods

Epoxidation Using Dimethyldioxirane (DMDO)

Method Overview:

Dimethyldioxirane, either as a solution in acetone or generated in situ, is a powerful and selective oxidizing agent for epoxidation of norbornene. The reaction typically proceeds under mild conditions with high yields.

- A 0.075 M solution of dimethyldioxirane (6.0 mmol in 80 mL acetone) is slowly added to a cooled (0°C) solution of norbornene (2.0 mL) in dichloromethane (20 mL) under argon atmosphere.

- The mixture is stirred at 0°C for 5 hours.

- Solvents are evaporated under reduced pressure, and the residue is purified by flash chromatography (silica gel, CH2Cl2:petroleum ether 2:1).

- Yield: 85% of this compound.

- Product characterized by ^1H NMR, ^13C NMR, FT-IR, and mass spectrometry.

- Spectral data (selected): ^1H NMR (400 MHz, CDCl3) δ 3.04 (s, 2H), 2.42 (s, 2H), multiplets at 1.42–0.69 ppm; ^13C NMR δ 51.4, 36.6, 26.2, 25.1 ppm.

- High selectivity and yield.

- Mild reaction conditions.

- Convenient preparation and handling of DMDO.

Reaction Scheme:

Norbornene + DMDO → this compound

Epoxidation Using Hydrogen Peroxide with Ruthenium Catalyst

Method Overview:

Hydrogen peroxide is a green oxidant, and its use in epoxidation is enhanced by catalysts such as ruthenium trichloride (RuCl3·xH2O) combined with ligands like pyridine-2,6-dicarboxylic acid to improve activity and selectivity.

- In a Schlenk tube, norbornene (0.5 mmol), RuCl3·xH2O catalyst solution (0.005 mmol in tert-amyl alcohol), and pyridine-2,6-dicarboxylic acid (0.05 mmol) are dissolved in tert-amyl alcohol (8 mL).

- Hydrogen peroxide (1.67 mmol in 1 mL tert-amyl alcohol) is added dropwise over 12 hours at room temperature using a syringe pump.

- After stirring for an additional 2 hours, the reaction is quenched with sodium sulfite solution, extracted with dichloromethane, washed, dried, and purified by silica gel chromatography.

- Yields up to >99% under mild conditions (room temperature).

- The presence of the ligand significantly increases catalyst efficiency.

- Product confirmed by GC analysis and spectroscopic methods.

- Use of inexpensive and environmentally benign oxidant (H2O2).

- Mild reaction conditions.

- High yield and selectivity.

Reaction Scheme:

Norbornene + H2O2 (RuCl3 catalyst + ligand) → this compound

Catalytic Oxidation Using Wolfram-Containing Catalysts Modified by Rare Earth Oxides

Method Overview:

Norbornene and its derivatives can be oxidized to epoxides using heterogeneous catalysts based on tungsten compounds modified with rare earth oxides (Gd, Nd, Ce). These catalysts are prepared by thermal treatment of ammonium tungstate and rare earth nitrate mixtures.

- Boiling aqueous solutions of (NH4)10W12O41, rare earth nitrates, and phosphoric acid for 5-6 hours.

- Cooling, filtering, evaporating, and thermal treatment at 220-250°C for 2-3 hours.

- The catalyst appears dark yellow and may be supported on high-dispersed carbon.

- Norbornene, solvent (toluene), and catalyst are placed in a thermostatted glass reactor.

- 30-35% aqueous hydrogen peroxide or urea-hydrogen peroxide adduct is added dropwise at 30-70°C.

- Reaction monitored by chromatographic and titrimetric methods.

- After reaction, mixture neutralized with KOH, organic layer separated, and epoxide isolated by distillation.

- High conversion (~100% H2O2 consumption).

- Epoxide yield around 89%.

- Reaction times from 60 to 240 minutes.

- Heterogeneous catalyst allows easy separation and reuse.

- Effective oxidation without carboxylic acid additives.

- Applicable to alkyl-substituted norbornenes.

Comparative Data Table of this compound Preparation Methods

| Preparation Method | Oxidant | Catalyst/Conditions | Temperature | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|---|

| Dimethyldioxirane (DMDO) Epoxidation | Dimethyldioxirane (in acetone) | None (reagent itself) | 0°C | 85 | 5 hours | High selectivity, mild conditions |

| Hydrogen Peroxide with Ru Catalyst | H2O2 | RuCl3·xH2O + pyridine-2,6-dicarboxylic acid | Room temperature | >99 | 14 hours (12 h addition + 2 h stirring) | Green oxidant, ligand enhances activity |

| Wolfram-REE Oxide Catalysts | H2O2 or Urea-H2O2 adduct | Heterogeneous tungsten catalyst modified by Gd, Nd, Ce oxides | 30-70°C | 89 | 1-4 hours | Heterogeneous, reusable catalyst |

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR):

^1H NMR and ^13C NMR spectra confirm the epoxide formation by characteristic chemical shifts consistent with literature values. For example, ^1H NMR signals at around 3.0 ppm correspond to the epoxide methine protons.Infrared Spectroscopy (FT-IR):

Epoxide ring vibrations typically appear in the region of 1250-950 cm^-1, confirming the presence of the oxirane ring.Mass Spectrometry (EIMS):

Molecular ion peaks at m/z = 110 (M+) correspond to this compound, with fragment ions supporting the structure.Gas Chromatography (GC): Used for monitoring reaction progress and determining conversion and yield, especially in catalytic epoxidations.

Chemical Reactions Analysis

Types of Reactions: Norbornene epoxide undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction of the epoxide ring can yield alcohols.

Substitution: The strained ring system of this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions:

Oxidizing Agents: mCPBA, DMDO, and oxone are commonly used for epoxidation.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.

Nucleophiles: Water, alcohols, and amines can act as nucleophiles in substitution reactions.

Major Products Formed:

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the epoxide ring.

Substituted Products: Various substituted products can be formed depending on the nucleophile used in the reaction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of norbornene epoxide involves its highly strained ring system, which makes it reactive towards various chemical species. The electrophilic oxygen atom in the epoxide ring reacts with nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Cyclooctene Epoxide

- Reactivity in Autoxidation: Norbornene epoxide exhibits higher epoxide yields during autoxidation compared to cyclooctene epoxide. Calculations show tunneling-corrected rate constants for HOO• formation are 0.56 s⁻¹ (norbornene) vs. 13 s⁻¹ (cyclooctene) at 70°C, indicating slower decomposition pathways for norbornene derivatives .

- Catalytic Applications: Poly(norbornene)-supported Co-Salen catalysts demonstrate recyclability and >99% enantiomeric excess in HKR of epichlorohydrin, outperforming styrene- or cyclooctene-based systems in ease of catalyst recovery .

Styrene Epoxide

- Epoxide Stability: Styrene epoxide is less prone to ring-opening reactions under acidic conditions compared to this compound, which undergoes rapid oxetane formation (albeit less favorably than other epoxides) due to its strained geometry .

- Polymerization Utility: this compound is a key monomer for cyclic olefin polymers (COP), offering superior thermal stability and optical clarity compared to styrene-based polymers .

Functional Comparison with Terpene-Derived Epoxides

(−)-Carvone Epoxide and (R)-Pulegone Oxide

- Cytotoxicity: Epoxidation of terpenes like (−)-carvone and (+)-pulegone enhances anti-proliferative effects. For example: (−)-Carvone epoxide (GI = 8.21%–29.24%) vs. (−)-carvone (GI = 2.28%–12.28%) . (R)-Pulegone oxide (GI = 16.02%–43.21%) vs. (+)-pulegone (GI = 10.25%–27.44%) .

Perillaldehyde Epoxide

- Reactivity: The epoxide group in this compound participates in directed ring-opening reactions, akin to perillaldehyde 8,9-epoxide, where neighboring functional groups (e.g., −OH, −OAc) accelerate epoxidation rates by 30–40× .

Exo vs. Endo Isomerism

- This compound derivatives exhibit distinct NMR signatures for exo/endo isomers: ¹H NMR: H2/H3 protons resonate at 2.9–3.1 ppm, with bridge proton (H7a) shifts of 0.66–0.84 ppm . ¹³C NMR: Epoxide carbons appear at 50–52 ppm, contrasting with norbornene C2/C3 (136–137 ppm) .

- Comparatively, cyclooctene epoxide lacks such bridge-induced shifts, simplifying structural assignment.

Hazard Profile

- This compound shares flammability and toxicity risks with ethylidene norbornene and ethyl isocyanate but requires specific handling (e.g., respiratory protection, inert storage) due to its reactive epoxide group .

Industrial Use

- PVC Stabilizers: 3,6-endomethylene-1,2,3,6-tetrahydrophthalate didecyl epoxide (EDET), derived from norbornene diacid anhydride, outperforms linear epoxides in stabilizing polyvinyl chloride .

- Pesticides: Norbornene diacid anhydride-based pesticides demonstrate enhanced insecticidal activity compared to non-epoxidized analogs .

Biological Activity

Norbornene epoxide, a cyclic ether compound derived from norbornene, has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, anticancer applications, and interactions with biological macromolecules.

Antimicrobial Properties

Recent studies have demonstrated that this compound and its derivatives exhibit antimicrobial properties. For example, research on norbornane-based antibacterial agents revealed that certain derivatives possess significant antibacterial activity, with mechanisms potentially involving interaction with bacterial membranes and intracellular targets . These findings suggest that compounds derived from this compound may serve as effective antimicrobial agents.

Anticancer Applications

This compound also shows promise in cancer treatment. A notable case study involves the compound biperiden, which contains a norbornene structure and has been investigated for its effects on pancreatic cancer. In vitro studies indicated that biperiden reduced cell proliferation in pancreatic ductal adenocarcinoma (PDAC) cells in a dose-dependent manner. In vivo studies further demonstrated an 83% reduction in tumor size in immunodeficient mice treated with biperiden compared to controls .

Table 1: Summary of Anticancer Activity of Norbornene Derivatives

| Compound | Cancer Type | IC50 (µM) | Tumor Size Reduction (%) |

|---|---|---|---|

| Biperiden | Pancreatic Cancer (Panc-1) | 14 | 83 |

| Podophyllotoxin | Various Cancer Cell Lines | 5 | Not specified |

| IWR-1 | Colon Cancer | 0.19 | Not specified |

The biological activity of this compound is often attributed to its ability to form adducts with cellular macromolecules such as proteins and nucleic acids. This reactivity can lead to mutagenic effects, highlighting the importance of understanding its interactions at the molecular level. Additionally, compounds like IWR-1 have been shown to inhibit pathways critical for cancer cell survival and metastasis by targeting the Wnt/β-catenin signaling pathway .

Case Studies and Research Findings

- Biperiden and Pancreatic Cancer : Biperiden's mechanism involves antagonizing muscarinic receptors that are often overexpressed in cancer cells. Its ability to induce apoptosis was significant, with apoptosis rates reaching up to 70% in treated neutrophils .

- IWR-1 and Colon Cancer : IWR-1 demonstrated potent effects against colon carcinoma cell lines by inhibiting epithelial-mesenchymal transition (EMT), thus preventing metastasis .

- Podophyllotoxin Derivatives : Norbornene-derived podophyllotoxin carboxylate isomers exhibited remarkable cytotoxicity against various cancer cell lines, outperforming traditional chemotherapeutics like etoposide .

Q & A

Q. How can researchers confirm the exo-selectivity of norbornene epoxide formation in transition-metal-catalyzed reactions?

Exo-selectivity is confirmed via comparative analysis of ^1H and ^13C NMR spectra. Key diagnostic signals include:

- H2/H3 protons of the epoxide ring (2.9–3.1 ppm in ^1H NMR) .

- Disappearance of norbornene C2/C3 carbon signals (136–137 ppm in ^13C NMR) and emergence of epoxy carbons (50–52 ppm) .

- Bridgehead C7 carbon upfield shifts (~20–25 ppm) due to epoxide ring strain . Catalytic mechanisms (e.g., electrophilic or radical pathways) are inferred from product ratios, such as the absence of endo-epoxide isomers (<10% via LC-MS) in peracid-mediated reactions .

Q. What spectroscopic techniques are critical for characterizing functionalized this compound derivatives?

- NMR : 2D techniques (COSY, HSQC) resolve overlapping signals in carbazole/coumarin-functionalized derivatives .

- UV-Vis/Fluorescence : Quantify electronic transitions (e.g., λmax shifts) for applications in optoelectronic materials .

- IR : Monitor epoxide ring-opening reactions via C–O stretching (850–860 cm⁻¹) and C–H vibrations (3020–3040 cm⁻¹) .

Q. How does alkaline xenon trioxide achieve stereoselective epoxidation of norbornene?

Xenon trioxide acts as a peroxide-like electrophile, forming a cyclic three-membered transition state. Stereoselectivity arises from competitive C-bond rotation during ring closure, favoring exo-epoxide formation (>90% by GC-MS). No cis-1,2-hydroxylation byproducts are observed .

Advanced Research Questions

Q. What challenges arise in copolymerizing this compound with CO₂, and how are they addressed?

Q. How do autoxidation mechanisms explain unexpected epoxide yields in norbornene-based systems?

Autoxidation proceeds via alkoxyl radical intermediates, with tunneling-corrected rate constants (70°C) of 0.56 s⁻¹ for norbornene. Kinetic isotope effects (KIE) confirm H-abstraction as the rate-limiting step, validated by DFT calculations .

Q. What strategies resolve contradictions in reported copolymer compositions (e.g., ethylene-norbornene epoxide)?

Q. How does the ACE (Alkene-Cyclobutane Epoxide) reaction expand functionalization pathways?

Microwave-assisted ACE reactions (10–15 min) enable fused polynorbornane synthesis. Electron-deficient carbonyl ylides (from cyclobutane epoxide ring-opening) react with norbornene to form complex bicyclic architectures .

Q. Why do some studies report conflicting data on thermal stability of epoxidized norbornene nanocomposites?

Discrepancies stem from grafting methods:

- Covalent grafting (e.g., norbornene-MWCNTs) improves stability (Tg increase by 40°C) via restricted polymer mobility .

- Non-covalent blends show degradation above 200°C due to interfacial slippage .

Methodological Guidance

Designing experiments to probe epoxide ring-opening kinetics:

- Use stopped-flow UV-Vis to monitor nucleophile-induced ring-opening (e.g., amines/thiols).

- Calculate activation energy (Ea) via Arrhenius plots under varied temperatures (25–80°C) .

Addressing low epoxide incorporation in polymer backbones:

Continuous flow reactors enable safe dimethyldioxirane (DMDO) generation, achieving 5–20% epoxide incorporation in unsaturated polymers (residence time: 10–30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.